molecular formula C16H16FNOS B296374 N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

Cat. No. B296374
M. Wt: 289.4 g/mol
InChI Key: TZENXXZOTJDIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as FMP, and it belongs to the class of amides. FMP has been synthesized using various methods, and it has been found to have a wide range of applications in scientific research.

Mechanism of Action

The exact mechanism of action of FMP is not fully understood. However, it is believed that FMP acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, FMP can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
FMP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. FMP has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, FMP has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

FMP has several advantages as a research tool. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. FMP is also highly selective for cyclooxygenase-2, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, FMP has some limitations as well. It has low solubility in water, which can make it difficult to administer in some experiments. In addition, FMP has not been extensively studied for its long-term effects, so its safety profile is not well understood.

Future Directions

There are several future directions for research on FMP. One area of interest is the development of new drugs based on the structure of FMP. Researchers are also interested in studying the long-term effects of FMP and its potential for use in the treatment of various diseases. In addition, there is ongoing research on the mechanisms of action of FMP and its effects on various biological processes. Overall, FMP has significant potential for advancing our understanding of various biological processes and for the development of new drugs for the treatment of diseases.

Synthesis Methods

The synthesis of FMP involves the reaction between 4-fluoroacetophenone and 4-methylthiophenol in the presence of sodium hydride and dimethylformamide. The reaction takes place at a temperature of 80-85°C, and the yield of FMP is around 60-70%. This method of synthesis has been found to be efficient and cost-effective.

Scientific Research Applications

FMP has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. FMP has also been shown to have anticonvulsant and anxiolytic effects. These properties make FMP a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C16H16FNOS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C16H16FNOS/c1-11-3-9-15(10-4-11)20-12(2)16(19)18-14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,18,19)

InChI Key

TZENXXZOTJDIKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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